

# Triglochinin CAS number and chemical properties

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## **Triglochinin: A Comprehensive Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cyanogenic glucoside **Triglochinin**, covering its chemical properties, biosynthetic pathway, and detailed experimental protocols for its extraction, analysis, and biological evaluation.

### **Core Chemical Properties**

**Triglochinin** is a cyanogenic glucoside found in a variety of plant species, notably in the seaside arrowgrass, Triglochin maritima.[1] Its chemical structure and properties are crucial for its isolation, identification, and the understanding of its biological activity.



Property	Value	Source
CAS Number	28876-11-1	N/A
Molecular Formula	C14H17NO10	N/A
Molecular Weight	359.29 g/mol	N/A
Melting Point	Not reported	N/A
Boiling Point	Not reported	N/A
Solubility	Soluble in water	N/A
Appearance	White crystalline solid (when purified)	N/A

### **Biosynthesis of Triglochinin**

The biosynthesis of **Triglochinin** originates from the amino acid L-tyrosine. The pathway involves a series of enzymatic conversions, with cytochrome P450 enzymes playing a critical role in the initial steps. The key intermediate, p-hydroxymandelonitrile, is formed, which then undergoes further modifications to yield **Triglochinin**. While sharing early precursors with other cyanogenic glycosides like taxiphyllin, evidence suggests that the final steps of their biosynthesis proceed via independent pathways.



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Biosynthesis of **Triglochinin** from L-Tyrosine.

## **Experimental Protocols**

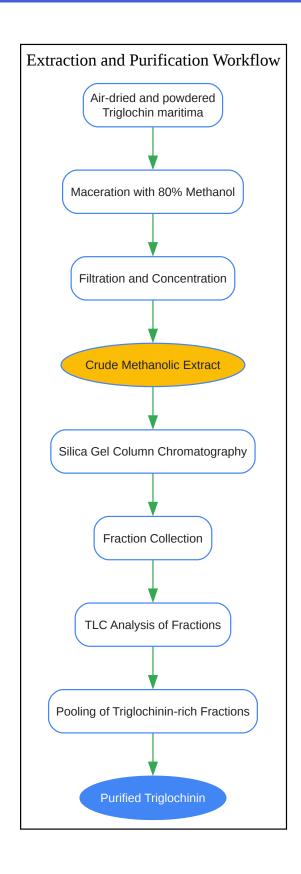


The following sections provide detailed methodologies for the extraction, purification, and analysis of **Triglochinin**. These protocols are synthesized from established methods for the analysis of cyanogenic glycosides and phytochemicals from plant sources.

# Extraction and Purification of Triglochinin from Triglochin maritima

This protocol outlines the steps for the extraction and subsequent purification of **Triglochinin** from the aerial parts of Triglochin maritima.[2]





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Workflow for Triglochinin extraction and purification.



#### Methodology:

- Plant Material Preparation: Collect fresh aerial parts of Triglochin maritima and air-dry them in the shade. Once fully dried, grind the material into a fine powder.
- Extraction: Macerate the powdered plant material with 80% aqueous methanol (1:10 w/v) at room temperature for 48 hours with occasional shaking.
- Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper.
   Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.
- Column Chromatography:
  - Stationary Phase: Silica gel (60-120 mesh).
  - Column Preparation: Prepare a slurry of silica gel in the initial mobile phase and pack it into a glass column.
  - Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.
  - Elution: Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
- Fraction Collection and Analysis: Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol (8:2 v/v) solvent system.
   Visualize the spots by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.
- Purification: Pool the fractions containing the pure compound, as identified by TLC, and concentrate them to yield purified **Triglochinin**.

# Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)



This protocol provides a method for the quantitative determination of **Triglochinin** in plant extracts.[3][4][5][6][7]

#### Instrumentation and Conditions:

Parameter	Specification
HPLC System	A standard HPLC system with a UV detector
Column	C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm)
Mobile Phase	A gradient of acetonitrile and water (both containing 0.1% formic acid)
Flow Rate	1.0 mL/min
Detection Wavelength	215 nm
Injection Volume	20 μL
Column Temperature	25°C

#### Methodology:

- Standard Preparation: Prepare a stock solution of accurately weighed purified **Triglochinin** in methanol. Prepare a series of working standard solutions by serial dilution of the stock solution to construct a calibration curve.
- Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase, filter through a 0.45 μm syringe filter, and inject into the HPLC system.
- Quantification: Identify the Triglochinin peak in the sample chromatogram by comparing its
  retention time with that of the standard. Quantify the amount of Triglochinin in the sample
  by using the calibration curve generated from the standard solutions.

# Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy



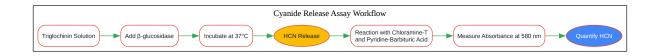
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of isolated **Triglochinin**.[8][9][10][11][12]

#### Methodology:

- Sample Preparation: Dissolve a small amount of purified **Triglochinin** (typically 1-5 mg) in a suitable deuterated solvent (e.g., D<sub>2</sub>O or Methanol-d<sub>4</sub>).
- NMR Experiments: Acquire a series of NMR spectra, including:
  - ¹H NMR: To determine the number and types of protons.
  - <sup>13</sup>C NMR: To determine the number and types of carbon atoms.
  - 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and elucidate the complete molecular structure.
- Data Analysis: Interpret the NMR spectra to assign all proton and carbon signals and confirm
  the structure of Triglochinin by comparing the data with published literature values.

### **Biological Activity Assay: Cyanide Release Assay**

This assay determines the cyanogenic potential of **Triglochinin** by measuring the amount of hydrogen cyanide (HCN) released upon enzymatic hydrolysis.[13][14][15][16][17]



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Workflow for the cyanide release assay.

#### Methodology:



- Reaction Setup: In a sealed vial, add a known concentration of Triglochinin solution in a suitable buffer (e.g., phosphate buffer, pH 6.0).
- Enzymatic Hydrolysis: Initiate the reaction by adding a solution of  $\beta$ -glucosidase.
- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow for the enzymatic release of HCN.
- HCN Trapping and Colorimetric Reaction: Trap the released HCN in a sodium hydroxide solution. React the trapped cyanide with chloramine-T followed by the addition of a pyridinebarbituric acid reagent to form a colored complex.
- Quantification: Measure the absorbance of the colored solution using a spectrophotometer at approximately 580 nm. Determine the amount of released HCN by comparing the absorbance to a standard curve prepared with known concentrations of potassium cyanide.

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